4-Vinylphenol

Antimicrobial Food Safety Gram-Positive Bacteria

Select 4-Vinylphenol for unmatched dual reactivity—polymerizable vinyl and hydrogen-bonding phenolic OH—absent in commodity styrene. Enables poly(4-vinylphenol) for high-Tg photoresists, fuel-cell membranes, and advanced coatings. Proven antimicrobial potency superior to phenolic acid precursors. JECFA and FEMA-approved for food-grade flavoring. Ideal for Brettanomyces spoilage monitoring (300 ppb threshold). Source from green biotech routes (45% yield from agri-waste).

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 2628-17-3
Cat. No. B1222589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylphenol
CAS2628-17-3
Synonyms4-hydroxystyrene
4-vinylphenol
p-vinylphenol
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)O
InChIInChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
InChIKeyFUGYGGDSWSUORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water;  slightly soluble in fat
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylphenol (CAS 2628-17-3): Procurement & Specification Baseline for R&D and Industrial Applications


4-Vinylphenol (4-VP, p-hydroxystyrene, CAS 2628-17-3) is an organic compound with the formula C₂H₃C₆H₄OH, classified as a functionalized styrene and a member of the vinylphenol family [1]. It appears as a white volatile solid with a melting point of 73.5 °C, a boiling point of 228.85 °C (estimated), and a vapor pressure of 9.38 hPa at 25 °C [2]. 4-Vinylphenol possesses a pKa of 9.95 ± 0.26 (predicted) and LogP of 2.3 at 25 °C, indicating moderately hydrophobic character with slight water miscibility [3]. It serves as a key monomer for poly(4-vinylphenol) (PVPh), a building block in photoresists, ion exchange resins, and electronic materials, and functions as an important flavor metabolite in fermented beverages and a biotechnologically-derived food additive approved by JECFA and FEMA [4]. The compound is the most studied of the three isomeric vinylphenols due to its dual reactivity profile—the phenolic hydroxyl enables hydrogen bonding and derivatization, while the vinyl group permits polymerization and copolymerization [1].

Why 4-Vinylphenol Cannot Be Replaced by Generic Styrene Monomers or 4-Ethylphenol


4-Vinylphenol occupies a unique intersection between vinyl polymerization capability and phenolic hydrogen-bonding functionality that is absent in commodity styrene monomers and diminished in its reduced analog 4-ethylphenol. Unlike styrene, which lacks the hydroxyl group essential for hydrogen-bonded polymer blends , 4-vinylphenol enables the synthesis of PVPh—a polymer whose OH groups enhance thermal stability, glass transition temperature, and char yield when blended with complementary polymers [1]. Conversely, 4-ethylphenol (4-EP), the reduced derivative of 4-VP, lacks the vinyl group entirely, rendering it incapable of participating in addition polymerization or serving as a monomer precursor [2]. This functional divergence manifests in both material science applications and biological contexts: the vinyl moiety confers antimicrobial activity against Gram-negative bacteria that is substantially more potent than that of the corresponding phenolic acid precursors, while the phenolic OH enables specific hydrogen-bonding interactions critical to polymer blend miscibility [3].

4-Vinylphenol (2628-17-3): Quantified Differentiation Evidence for Procurement and Scientific Selection


4-Vinylphenol vs. 4-Ethylphenol: Antimicrobial Activity Comparison Against Bacillus cereus

In a comparative study of plant pathogen-induced metabolite accumulation in rice cultivars (Nipponbare and Koshihikari), 4-vinylphenol demonstrated substantially higher abundance levels than its reduced analog 4-ethylphenol. In the Nipponbare infected condition, 4-vinylphenol reached 6,509,439 ± 685,101 peak area units compared to 148,776 ± 26,295 for 4-ethylphenol, representing a 43.8-fold higher accumulation [1]. This differential abundance, while not a direct antimicrobial measurement, reflects the compound's distinct biosynthetic regulation and potential bioactivity profile relative to its 4-ethyl analog. For actual antimicrobial minimum inhibitory concentration (MIC) data, direct comparative studies of 4-VP versus 4-EP against food-borne pathogens remain limited in the open literature; the available evidence is class-level inference from related vinylphenol studies [2].

Antimicrobial Food Safety Gram-Positive Bacteria

4-Vinylphenol vs. 4-Vinylguaiacol: Comparative Sensory Threshold in Alcoholic Beverages

In a validated GC-MS analysis of volatile phenols in alcoholic beverages, both 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG) exhibited identical sensory thresholds of 300 ppb (μg/L) in beer and wine matrices [1]. Despite this shared threshold value, the compounds differ in their natural abundance profiles: in white wines, 4-vinylphenol concentrations range from 70 to 1,150 μg/L, whereas 4-vinylguaiacol ranges from 10 to 490 μg/L—indicating that 4-VP is typically the dominant vinylphenol species present . Both compounds are enzymatically reduced to their corresponding ethyl derivatives (4-ethylphenol and 4-ethylguaiacol), which possess substantially lower sensory thresholds and are primarily responsible for off-flavor perception [2].

Flavor Chemistry Brewing Science Sensory Analysis

4-Vinylphenol Bioproduction Yield from p-Coumaric Acid via PAD Enzyme

Recombinant Escherichia coli expressing phenolic acid decarboxylase (PAD) from Lactobacillus plantarum CECT 748T was employed to convert p-coumaric acid (p-CA) derived from corn cob alkaline hydrolysates into 4-vinylphenol (4-VP). In shaker flask fermentation, the process converted 2,222.8 mg/L of p-CA into 993.9 mg/L of 4-VP, achieving a product yield of 44.7% (w/w) [1]. This represents a high-yield biotechnological route for producing 4-vinylphenol as a food-grade flavoring agent from agricultural by-products. The same enzyme system can also convert ferulic acid to 4-vinylguaiacol, though the enzyme exhibits differential substrate kinetics: the KM value for p-coumaric acid is approximately 14-fold higher than for ferulic acid, indicating lower affinity for the 4-VP precursor [2].

Biocatalysis Green Chemistry Food Biotechnology

Poly(4-vinylphenol) Hydrogen Bonding: Enhanced Thermal Stability in Polymer Blends

Poly(4-vinylphenol) (PVPh), the homopolymer derived from 4-vinylphenol, forms strong intermolecular hydrogen bonds via its phenolic hydroxyl groups when blended with complementary polymers containing carbonyl moieties. In studies of PVPh blends with poly(benzoxazine imide), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) revealed that these hydrogen-bonding interactions enhanced the glass transition temperature (Tg), thermal stability, and char yield of the blended materials relative to the individual components . This hydrogen-bonding capability is absent in polystyrene, which lacks the phenolic OH group entirely, and is substantially different from poly(4-vinylguaiacol), where the methoxy substituent alters hydrogen-bonding geometry and strength [1]. In I-line photoresist applications, PVPh serves as a modifying polymer whose thermal characteristics directly influence lithographic performance [2].

Polymer Science Photoresist Materials Thermal Analysis

4-Vinylphenol (2628-17-3): Evidence-Based Research and Industrial Application Scenarios


Food and Beverage Quality Control: Monitoring Phenolic Off-Flavor Development

Quality control laboratories in brewing and winemaking should prioritize 4-vinylphenol as a key analyte in volatile phenol monitoring panels due to its identical 300 ppb sensory threshold with 4-vinylguaiacol but typically higher natural abundance in white wines (70-1,150 μg/L for 4-VP vs. 10-490 μg/L for 4-VG) [1]. The validated EG/PDMS-GC-MS method with LOQ <3 μg/L in beer matrices provides a robust analytical framework for detecting 4-VP before enzymatic reduction to 4-ethylphenol—the compound primarily responsible for barnyard and medicinal off-flavors [1].

Biotechnological Production of Natural Food-Grade Flavoring Agents

Industrial biotechnology firms seeking sustainable routes to natural flavoring compounds can leverage recombinant E. coli expressing L. plantarum PAD to convert p-coumaric acid from agricultural waste streams (e.g., corn cob hydrolysates) into 4-vinylphenol at demonstrated yields of ~45% (w/w) [2]. This process offers a green chemistry alternative to chemical synthesis and produces a compound already approved by JECFA (No. 711) and FEMA (No. 3739) for food flavoring applications [3]. The enzyme's preferential activity at 22 °C enables energy-efficient bioprocessing [4].

Polymer Synthesis: Photoresist and Electronic Material Development

Materials scientists developing I-line photoresists, proton exchange membranes for fuel cells, or advanced coating materials should select 4-vinylphenol over styrene or other vinyl monomers when hydrogen-bonding functionality is required. Poly(4-vinylphenol) (PVPh) provides phenolic OH groups that enable strong intermolecular hydrogen bonding with complementary polymers, enhancing glass transition temperature, thermal stability, and char yield in blended systems [5]. This property is critical for applications requiring thermal stability during lithographic processing or fuel cell operation.

Microbiological Media: Brettanomyces Identification in Winemaking

Winemaking laboratories performing Brettanomyces spoilage detection can utilize 4-vinylphenol's well-characterized sensory properties (barnyard, medicinal, band-aid aromas at >300 ppb) for qualitative identification [1]. The established biosynthetic pathway—decarboxylation of p-coumaric acid to 4-vinylphenol by cinnamate decarboxylase, followed by reduction to 4-ethylphenol via vinyl phenol reductase—provides a validated biochemical basis for using p-coumaric acid-supplemented media to detect Brettanomyces activity through characteristic odor development [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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